N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

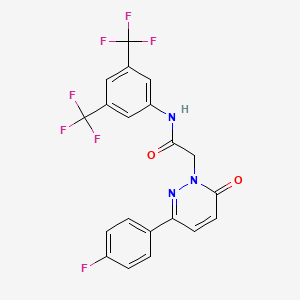

N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by:

- A 3,5-bis(trifluoromethyl)phenyl group attached to an acetamide linker.

- A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-fluorophenyl group at the 3-position.

The trifluoromethyl (-CF₃) groups are strong electron-withdrawing substituents, enhancing metabolic stability and influencing binding interactions. The 4-fluorophenyl group contributes to lipophilicity and may modulate target affinity.

Properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F7N3O2/c21-14-3-1-11(2-4-14)16-5-6-18(32)30(29-16)10-17(31)28-15-8-12(19(22,23)24)7-13(9-15)20(25,26)27/h1-9H,10H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFMBGPOBZOVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl-substituted phenyl ring and a pyridazinone moiety. Its molecular formula is with a molecular weight of approximately 431.39 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, which may influence its biological interactions.

Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)

Recent studies have identified N-(3,5-bis(trifluoromethyl)phenyl) derivatives as promising inhibitors of SRD5A1, an enzyme involved in androgen metabolism. One specific derivative demonstrated:

- IC50 : 1.44 ± 0.13 µM

- Cytotoxicity : Low cytotoxicity with an IC50 of 29.99 ± 8.69 µM

- Mechanism : The compound acts by both suppressing SRD5A1 expression and inhibiting its activity in a mixed mode .

Antineoplastic Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. Specific findings include:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical).

- Mechanism : Induction of apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 24 minutes (iv administration) |

| Cmax | 6240 ng/mL (po administration at 10 mg/kg) |

| Bioavailability (F%) | 44% |

These parameters indicate that the compound has favorable pharmacokinetic properties that support its potential therapeutic use .

Case Studies

Several case studies have highlighted the effectiveness of N-(3,5-bis(trifluoromethyl)phenyl) derivatives in preclinical models:

- Study on DHT Production Inhibition :

- Cancer Cell Line Studies :

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide. For instance, derivatives of related structures have shown significant inhibition against various cancer cell lines:

- Percent Growth Inhibition (PGI) :

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These results suggest that modifications in the chemical structure can lead to increased anticancer efficacy, indicating the compound's potential as a lead structure for further development in oncology .

Anti-inflammatory Activity

In silico studies have indicated that compounds with similar frameworks may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that these compounds could be optimized for enhanced anti-inflammatory activity .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that utilize readily available reagents. The synthetic route can be optimized for yield and purity, which is crucial for subsequent biological testing.

Case Studies and Research Findings

- Synthesis and Characterization : Various studies have documented the successful synthesis of structurally related compounds using methods such as nucleophilic substitution and coupling reactions. Characterization techniques like NMR and LC-MS are employed to confirm the identity and purity of synthesized compounds .

- In Vitro Testing : Compounds derived from similar structures have undergone rigorous testing for anticancer activity across multiple cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action .

- Potential Drug Development : The unique properties of this compound position it as a candidate for drug development targeting specific cancer types or inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from PubChem and Siyu Chemical

4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(4-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one (PubChem ID: 11670259)

- Core Structure: Pyrido-oxazepinone (7-membered ring with oxygen and nitrogen) vs. pyridazinone (6-membered diazine ring).

- Substituents : Shares the 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl groups.

- The methylene (-CH₂-) linker in the oxazepinone derivative vs. the acetamide (-NHCO-) linker in the target compound.

- Implications: The oxazepinone’s larger ring system may confer distinct conformational flexibility and target selectivity compared to the rigid pyridazinone core .

4-tert-butyl-N-(3-dimethylamino-phenyl)-benzenesulfonamide

- Core Structure : Sulfonamide (-SO₂NH-) linker vs. acetamide (-NHCO-) linker.

- Substituents: Lacks fluorine atoms but includes a tert-butyl group (hydrophobic) and dimethylamino group (polar, basic).

- Key Differences: Sulfonamides are typically more acidic (pKa ~10) than acetamides (pKa ~15–20), affecting solubility and ionization under physiological conditions.

- Implications : The absence of fluorine substituents may limit metabolic stability compared to the target compound .

2-[(4-tert-butyl-benzenesulfonyl)-(3-dimethylamino-phenyl)-amino]-N-ethyl-N-(6-methyl-pyridin-2-ylmethyl)-acetamide

- Core Structure : Branched acetamide with sulfonamide and pyridine substituents.

- Substituents : Combines sulfonamide, pyridinylmethyl, and ethyl groups.

- The pyridine ring provides a coordination site for metal ions, absent in the target compound.

- Implications : This compound’s complexity may limit synthetic scalability compared to the more linear target molecule .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s high fluorine content (7 atoms) enhances metabolic stability and may improve blood-brain barrier penetration.

- The pyrido-oxazepinone derivative’s larger size and oxygen atom could increase solubility but reduce passive diffusion.

Comparison with Analogues :

- The pyrido-oxazepinone derivative may target larger binding pockets (e.g., GPCRs) due to its fused ring system.

- Sulfonamide derivatives are more likely to target enzymes with polar active sites (e.g., carbonic anhydrase).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step processes:

Pyridazinone Core Formation : React hydrazine with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl in ethanol) .

Substitution at Position 3 : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.

Acetamide Linkage : Couple the pyridazinone intermediate with 3,5-bis(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Optimization : Monitor reaction progress via TLC/HPLC. Use anhydrous solvents and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve bond angles (e.g., C6–C7–N1 = 111.10° ± 0.7°) and confirm trifluoromethyl group geometry .

- Spectroscopy : Use / NMR to verify fluorophenyl and trifluoromethyl substituents. IR confirms carbonyl (C=O, ~1680 cm) and amide (~3300 cm) peaks .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~508.1) .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational docking models and crystallographic data for this compound’s target interactions?

- Case Study : If molecular docking predicts hydrogen bonding between the pyridazinone carbonyl and a receptor’s lysine residue, but crystallography shows a >4 Å distance (non-bonding), consider:

Dynamic Simulations : Run MD simulations to assess conformational flexibility .

Electrostatic Analysis : Evaluate trifluoromethyl groups’ electron-withdrawing effects on local charge distribution .

Mutagenesis : Validate by mutating the lysine residue and measuring binding affinity changes .

Q. How does the 3,5-bis(trifluoromethyl)phenyl group influence SAR compared to analogs with mono-trifluoromethyl or non-fluorinated substituents?

- SAR Insights :

- Lipophilicity : Bis(trifluoromethyl) groups increase logP by ~1.5 units vs. non-fluorinated analogs, enhancing membrane permeability .

- Steric Effects : Bulkier substituents may reduce binding to shallow enzyme pockets (e.g., HDACs) but improve selectivity for deeper cavities .

- Electrophilicity : Fluorine atoms withdraw electron density, potentially stabilizing charge-transfer interactions in enzyme active sites .

Q. What experimental approaches can elucidate the metabolic stability of this compound in vitro?

- Protocol :

Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes.

CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .

Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect quinone or epoxide intermediates .

Q. How can researchers address discrepancies in biological activity data across different cell lines?

- Hypothesis Testing :

- Cell Line Variability : Compare IC values in HEK-293 (high CYP450 activity) vs. HepG2 (low activity) to assess metabolism-dependent efficacy .

- Membrane Transporters : Knock out P-gp/BCRP in MDCK cells to evaluate efflux effects on potency .

- Redox Environment : Measure ROS levels in cancer vs. normal cells; fluorinated compounds may exhibit context-dependent cytotoxicity .

Methodological Challenges

Q. What techniques are critical for analyzing degradation products under accelerated stability conditions?

- Forced Degradation :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours. LC-MS identifies hydrolyzed amide bonds or pyridazinone ring-opening .

- Oxidative Stress : Treat with 3% HO; monitor fluorophenyl hydroxylation or sulfoxide formation .

- Photolysis : UV light (254 nm) may cleave the acetamide linkage, detected via loss of parent peak .

Q. How can researchers mitigate synthetic byproducts arising from the reactivity of trifluoromethyl groups?

- Byproduct Mitigation :

- Low-Temperature Reactions : Conduct alkylation steps at −20°C to minimize trifluoromethyl group hydrolysis .

- Protecting Groups : Temporarily protect amines with Boc groups during harsh reactions (e.g., Friedel-Crafts acylations) .

- Purification : Use reverse-phase HPLC with C18 columns and 0.1% TFA in mobile phase to separate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.